3-(4-ethoxyphenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
3-(4-Ethoxyphenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core, substituted with a 4-ethoxyphenyl group at position 3 and a sulfanyl-linked 1,2,4-oxadiazole moiety at position 2. Thienopyrimidinones are privileged scaffolds in medicinal chemistry due to their structural mimicry of purines, enabling interactions with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c1-3-30-18-10-8-17(9-11-18)28-23(29)21-19(12-13-32-21)25-24(28)33-14-20-26-22(27-31-20)16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPYTZUIWVAHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethoxyphenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings regarding its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy.
Synthesis and Structural Characteristics
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. The target compound can be synthesized through the reaction of appropriate precursors that include ethoxy and methylphenyl moieties. The incorporation of the oxadiazole unit enhances the compound's pharmacological profile by potentially improving its binding affinity to biological targets.
Table 1: Summary of Structural Modifications
| Compound | Structural Modifications | Biological Activity |
|---|---|---|
| 1 | Ethoxy group at para position | Anticancer activity against various cell lines |
| 2 | Methylphenyl oxadiazole substitution | Enhanced antiproliferative effects |
| 3 | Sulfanyl linkage | Improved solubility and bioavailability |
Anticancer Properties
Research indicates that thieno[3,2-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds similar to the target exhibited IC50 values in the low micromolar range against lymphoma cell lines such as SU-DHL-6 and WSU-DLCL-2. The most promising derivatives induced apoptosis in cancer cells and inhibited their migration.
Case Study: Antitumor Activity Evaluation
In a recent study evaluating novel thieno[3,2-d]pyrimidine derivatives:
- Compound 12e demonstrated an IC50 of 0.55 µM against SU-DHL-6 cells while showing low toxicity (CC50 = 15.09 µM) towards normal HEK293T cells. This highlights its potential as a selective anticancer agent .
Antimicrobial Activity
Thieno[3,2-d]pyrimidines have also been explored for their antimicrobial properties. Certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The presence of specific substituents like methoxy or nitro groups can enhance antimicrobial efficacy.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that:
- Substituents at specific positions significantly affect both anticancer and antimicrobial activities.
- Compounds with electron-withdrawing groups (e.g., nitro) exhibited enhanced antibacterial properties against pathogens like E. coli and S. aureus .
The proposed mechanisms underlying the biological activities include:
- Inhibition of Enzymatic Pathways : Some derivatives inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compounds can trigger apoptotic pathways in malignant cells.
- Antimicrobial Action : By disrupting bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The table below compares the target compound with structurally related thienopyrimidinones and heterocyclic analogs:
Functional Group Analysis
- Ethoxyphenyl vs. Methylphenyl/Methoxy : The 4-ethoxyphenyl group in the target compound provides greater lipophilicity compared to the 4-methylphenyl group in compound 379249-75-9 or methoxy groups in other analogs (e.g., ). Ethoxy’s larger size may improve membrane permeability but reduce solubility.
- Oxadiazole vs. Isoxazole/Thiadiazole : The 1,2,4-oxadiazole in the target compound is less basic than isoxazole (in 379249-75-9) but more π-electron-deficient, favoring interactions with electron-rich biological targets. Thiadiazole derivatives (e.g., ) exhibit higher hydrogen-bonding capacity due to sulfur’s polarizability .
- Sulfanyl Linker : The –SCH2– bridge in the target compound is common in analogs (e.g., ) and may enhance metabolic stability compared to ether or amine linkers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
